2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one
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Overview
Description
2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is a chemical compound that features a cyclopentanone core substituted with two tetrazole groups via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with tetrazole derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers
Mechanism of Action
The mechanism of action of 2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole rings can act as bioisosteres of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-methyl-2H-tetrazol-5-yl)pyridine
- N,N-Bis[1(2)H-tetrazol-5-yl]amine
- 2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one
Uniqueness
2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone core with tetrazole rings and sulfanyl linkages. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61631-37-6 |
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Molecular Formula |
C7H8N8OS2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,5-bis(2H-tetrazol-5-ylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H8N8OS2/c16-5-3(17-6-8-12-13-9-6)1-2-4(5)18-7-10-14-15-11-7/h3-4H,1-2H2,(H,8,9,12,13)(H,10,11,14,15) |
InChI Key |
FKWFJKOINBJVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1SC2=NNN=N2)SC3=NNN=N3 |
Origin of Product |
United States |
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